dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

Catalog No.
S11596689
CAS No.
M.F
C26H22FNO5S3
M. Wt
543.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-...

Product Name

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

IUPAC Name

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

Molecular Formula

C26H22FNO5S3

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C26H22FNO5S3/c1-13-9-10-17-16(11-13)18(25-35-19(23(30)32-4)20(36-25)24(31)33-5)21(34)26(2,3)28(17)22(29)14-7-6-8-15(27)12-14/h6-12H,1-5H3

InChI Key

SSSIYEBKLZHTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F
Typical for dithiole derivatives. Key reactions include:

  • Nucleophilic Substitution: The sulfur atoms in the dithiole ring can act as nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The presence of the 3-fluorobenzoyl group allows for electrophilic substitution on the aromatic ring.
  • Condensation Reactions: The compound can participate in condensation reactions due to the presence of carboxylate groups.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various conditions.

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Dithiole Framework: Starting from simple thioketones or dithiols, the dithiole ring can be constructed through cyclization reactions.
  • Introduction of Functional Groups: Subsequent steps involve adding the 3-fluorobenzoyl group and other substituents via nucleophilic or electrophilic methods.
  • Final Modifications: The final product is obtained through purification processes such as recrystallization or chromatography.

These methods highlight the complexity of synthesizing this compound and the need for careful control over reaction conditions.

Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate has potential applications in:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting inflammatory diseases or cancer.
  • Material Science: The unique properties of dithiole derivatives may find applications in creating novel materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Initial findings indicate that it may bind to specific receptors or enzymes involved in inflammatory pathways. Further research using techniques such as molecular docking and binding assays will provide insights into its mechanism of action.

Several compounds share structural similarities with dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylateDithiole core with carboxylate groupsFoundational structure for many derivatives
2-Fluoro-2,3-dimethylbutaneFluorinated alkaneSimpler structure; lacks dithiole framework
Thiophene derivativesContains sulfur in a five-membered ringDifferent reactivity patterns compared to dithiole

The uniqueness of dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate lies in its combination of a complex dithiole structure with specific functional groups that enhance its reactivity and biological activity compared to simpler analogs.

XLogP3

5.5

Hydrogen Bond Acceptor Count

9

Exact Mass

543.06441448 g/mol

Monoisotopic Mass

543.06441448 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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